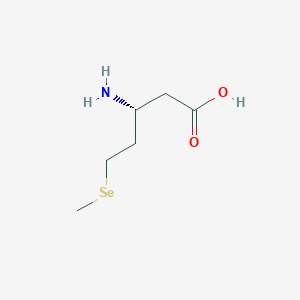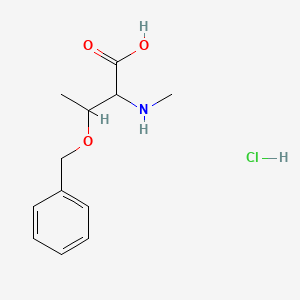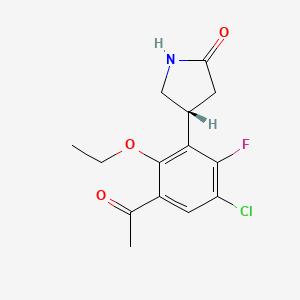![molecular formula C14H20N2O4S B14806190 (4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid](/img/structure/B14806190.png)
(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,3]thiazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-d][1,3]thiazole core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the isopropyl group. Common reagents used in these reactions include tert-butyl chloroformate, isopropyl bromide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (4S)-5-[(tert-Butoxy)carbonyl]-4-(methyl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid
- (4S)-5-[(tert-Butoxy)carbonyl]-4-(ethyl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid
Uniqueness
Compared to similar compounds, (4S)-5-[(tert-Butoxy)carbonyl]-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid is unique due to the presence of the isopropyl group, which may influence its biological activity and chemical reactivity. This structural difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C14H20N2O4S |
|---|---|
Molecular Weight |
312.39 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-yl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C14H20N2O4S/c1-7(2)10-9-8(21-11(15-9)12(17)18)6-16(10)13(19)20-14(3,4)5/h7,10H,6H2,1-5H3,(H,17,18) |
InChI Key |
WOKSJPVPCAJREI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=C(CN1C(=O)OC(C)(C)C)SC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromo-2-chlorophenoxy)-N-{[4-(diethylsulfamoyl)phenyl]carbamothioyl}acetamide](/img/structure/B14806107.png)
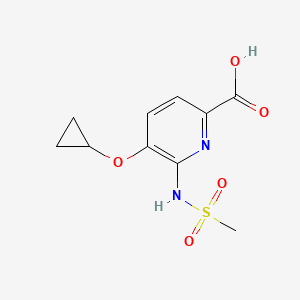
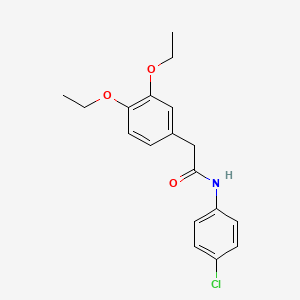

![[(10R,13S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B14806125.png)
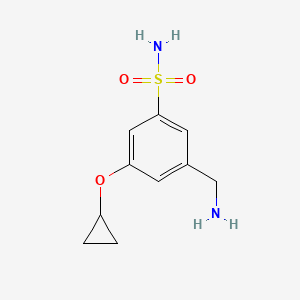
methanone](/img/structure/B14806155.png)
![3-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)benzamide](/img/structure/B14806161.png)
![7-Chlorobenzo[e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B14806172.png)
![N-[4-({2-[(3-iodo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B14806174.png)
